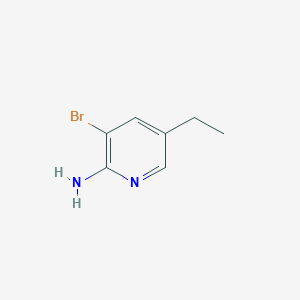
4-(3-Thienyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE is a chemical compound that features a piperidine ring substituted with a thiophene group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Aplicaciones Científicas De Investigación
4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The piperidine ring and thiophene group can interact with enzymes, receptors, and other proteins, leading to various biological effects. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s observed activities .
Comparación Con Compuestos Similares
Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar chemical properties and reactivity.
Piperidine Derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry.
Uniqueness: 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE is unique due to the combination of the thiophene and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H14ClNS |
|---|---|
Peso molecular |
203.73 g/mol |
Nombre IUPAC |
4-thiophen-3-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h3,6-8,10H,1-2,4-5H2;1H |
Clave InChI |
BYAXNRZFWMWPCG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CSC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
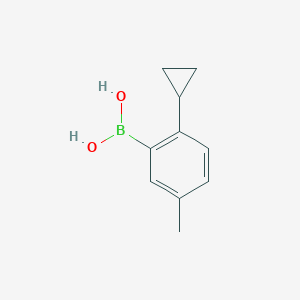
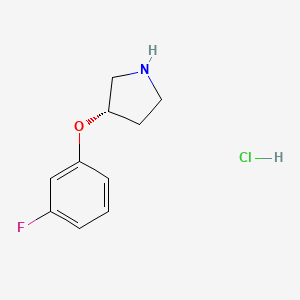
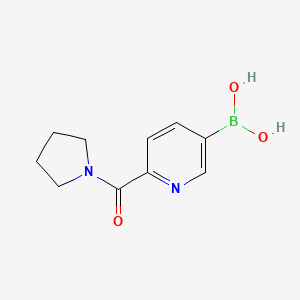

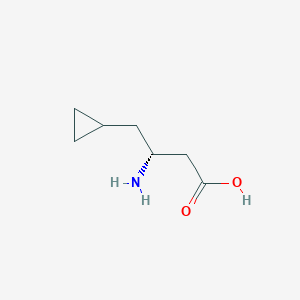
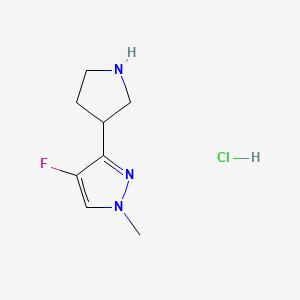
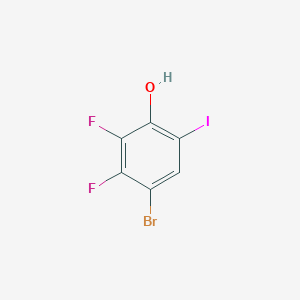


![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
![2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13455184.png)
